molecular formula C22H17ClN2O B13751621 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- CAS No. 39200-49-2

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)-

Cat. No.: B13751621
CAS No.: 39200-49-2
M. Wt: 360.8 g/mol
InChI Key: NNOKMWGSDMXUQB-FQEVSTJZSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a chloro and phenyl group, contributing to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- typically involves the following steps:

    Formation of the Benzodiazepine Ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Phenylmethyl Group: This step involves the use of benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the inhibitory effects of GABA, it produces sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic profile. The presence of the chloro and phenylmethyl groups enhances its binding affinity and selectivity for certain GABA receptor subunits, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

39200-49-2

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

(3S)-3-benzyl-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(14-17)21(16-9-5-2-6-10-16)24-20(22(26)25-19)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2,(H,25,26)/t20-/m0/s1

InChI Key

NNOKMWGSDMXUQB-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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